molecular formula C29H27N5O3S B14997723 4-{2-(Benzylsulfanyl)-6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid

4-{2-(Benzylsulfanyl)-6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid

Cat. No.: B14997723
M. Wt: 525.6 g/mol
InChI Key: ZIMJYRNFCCEMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(BENZYLSULFANYL)-6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a dimethylphenyl carbamoyl group, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(BENZYLSULFANYL)-6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(BENZYLSULFANYL)-6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[2-(BENZYLSULFANYL)-6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(BENZYLSULFANYL)-6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(BENZYLSULFANYL)-6-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]BENZOIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C29H27N5O3S

Molecular Weight

525.6 g/mol

IUPAC Name

4-[2-benzylsulfanyl-6-[(2,4-dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid

InChI

InChI=1S/C29H27N5O3S/c1-17-9-14-23(18(2)15-17)31-26(35)24-19(3)30-28-32-29(38-16-20-7-5-4-6-8-20)33-34(28)25(24)21-10-12-22(13-11-21)27(36)37/h4-15,25H,16H2,1-3H3,(H,31,35)(H,36,37)(H,30,32,33)

InChI Key

ZIMJYRNFCCEMMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC(=NN3C2C4=CC=C(C=C4)C(=O)O)SCC5=CC=CC=C5)C)C

Origin of Product

United States

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